2-Ethoxy-6-[(mesitylamino)methyl]phenol
Description
Overview of Phenolic Amines and Aminomethylphenols in Contemporary Organic Chemistry
Phenolic amines are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group attached to an aromatic ring and an amine functional group. quizlet.comnih.gov This dual functionality imparts a unique set of chemical properties, including the acidic nature of the phenol (B47542) and the basic nature of the amine. wikipedia.orgyoutube.com In contemporary organic chemistry, these compounds are of considerable interest due to their versatile reactivity and prevalence in biologically active molecules and synthetic intermediates. nih.govresearchgate.net
Aminomethylphenols, a specific subclass of phenolic amines, are typically synthesized through the Mannich reaction, which involves the aminoalkylation of a phenol using formaldehyde (B43269) and a primary or secondary amine. acs.org These structures are foundational in the synthesis of more complex molecules and serve as valuable precursors for polymers and specialty chemicals. The interplay between the hydroxyl and amino groups allows for the formation of stable intramolecular hydrogen bonds, which can significantly influence the molecule's conformation and reactivity. Their ability to act as ligands for metal ions has also positioned them as important building blocks in coordination chemistry and catalysis. mdpi.com
Significance of the 2-Ethoxy-6-[(mesitylamino)methyl]phenol Scaffold in Molecular Design and Ligand Frameworks
The specific scaffold of this compound is noteworthy for several reasons in the context of molecular design and ligand development. The molecule integrates three key components: a phenolic ring, an ethoxy group, and a sterically hindered mesitylamino (2,4,6-trimethylanilino) moiety.
The arrangement of the phenolic hydroxyl, the aminomethyl bridge, and the amine nitrogen creates a classic bidentate chelation site (O, N) ideal for coordinating with metal centers. A crucial feature of this arrangement is the propensity to form a stable, six-membered intramolecular hydrogen bond between the phenolic proton and the amine nitrogen, creating a pre-organized conformation for metal binding. nih.gov This structural feature is common in related Schiff base ligands and enhances the thermodynamic stability of the resulting metal complexes.
Furthermore, the presence of the bulky mesityl group provides significant steric hindrance around the coordination site. This is a powerful tool in ligand design for controlling the coordination number and geometry of a metal center, which in turn can influence the selectivity and activity of a metal catalyst. The ethoxy group at the ortho-position electronically modifies the phenol ring, affecting the acidity of the hydroxyl group and the electron-donating properties of the ligand framework. This electronic tuning can be used to modulate the reactivity of the coordinated metal center.
| Property | Value |
| CAS Number | 1178225-59-6 |
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 285.38 g/mol |
| Synonym | 2-ethoxy-6-[(2,4,6-trimethylanilino)methyl]phenol |
Physicochemical properties of the target compound. chiralen.com
Current State of Research on Related Phenolic Amine/Imine Compounds: A Literature Review
Research into phenolic compounds containing amine or imine functionalities is extensive, largely focusing on Schiff base analogues, which feature a -CH=N- (azomethine) group instead of the -CH2-N- linkage found in this compound. These related compounds provide a valuable framework for understanding the potential applications and properties of the target molecule.
Studies on Schiff bases derived from the condensation of 2-hydroxy-3-ethoxybenzaldehyde with various anilines are common. nih.govnih.gov For example, the crystal structures of 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol and 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol have been extensively characterized. nih.gov A consistent finding in these studies is the formation of a strong intramolecular O—H⋯N hydrogen bond, which stabilizes the molecule in a planar or near-planar conformation and is considered a prerequisite for their function as effective chelating agents. nih.govnih.govresearchgate.net
| Compound | Key Structural Feature | Dihedral Angle (Ar-Ar) | Reference |
| 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | Intramolecular O—H⋯N bond | 16.87° / 19.93° (two molecules in asymmetric unit) | nih.gov |
| (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol | Intramolecular O—H⋯N bond | Not specified | researchgate.net |
| 2-Ethoxy-6-[(methylimino)methyl]phenol | Intramolecular O—H⋯N bond | Not applicable (aliphatic amine) | nih.gov |
Comparative structural data for related phenolic imine compounds.
Academic Research Objectives for this compound
Based on the established significance of related phenolic amine and imine scaffolds, the primary academic research objectives for this compound are centered on its synthesis, characterization, and application as a specialized ligand.
Synthesis and Structural Elucidation: The primary objective is the efficient synthesis of the compound, likely via a Mannich-type reaction between 2-ethoxyphenol (B1204887), formaldehyde, and 2,4,6-trimethylaniline (B148799) (mesitylamine). Subsequent detailed characterization using techniques such as NMR, IR, and mass spectrometry is essential to confirm its structure. A crucial goal is to obtain single crystals suitable for X-ray diffraction to definitively determine its solid-state structure, with a particular focus on confirming the intramolecular O—H⋯N hydrogen bond and the precise molecular geometry influenced by the bulky mesityl group.
Coordination Chemistry: A major research direction involves investigating its coordination behavior with a range of transition metal ions (e.g., Cu(II), Ni(II), Pd(II), Zn(II)). This includes the synthesis and isolation of novel metal complexes. The objectives are to study the stoichiometry, geometry, and stability of these complexes and to understand how the steric and electronic properties of the ligand dictate the coordination environment of the metal center.
Catalytic Applications: Leveraging the unique steric environment created by the mesityl group, a key objective is to evaluate the catalytic activity of the synthesized metal complexes. Potential applications include their use as catalysts in fundamental organic transformations such as C-C coupling reactions, polymerization, or oxidation reactions, where the ligand's structure could impart high selectivity.
Physicochemical and Theoretical Studies: A further objective is to investigate the compound's fundamental physicochemical properties, such as its electronic absorption and emission spectra and its electrochemical behavior. These experimental studies would be complemented by computational and theoretical calculations (e.g., Density Functional Theory) to model its electronic structure, stability, and reactivity, providing deeper insight into its behavior as a ligand. researchgate.net
Properties
IUPAC Name |
2-ethoxy-6-[(2,4,6-trimethylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-5-21-16-8-6-7-15(18(16)20)11-19-17-13(3)9-12(2)10-14(17)4/h6-10,19-20H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHYRXAFZUSHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Optimization for 2 Ethoxy 6 Mesitylamino Methyl Phenol
Mannich-type Condensation Approaches to 2-Ethoxy-6-[(mesitylamino)methyl]phenol
The most direct and widely employed method for the synthesis of this compound is the Mannich reaction. slideshare.net This reaction involves the condensation of 2-ethoxyphenol (B1204887), a suitable formaldehyde (B43269) source, and mesitylamine. The reaction's efficiency and yield are highly dependent on the selection of precursors and the optimization of reaction conditions.
Reactant Precursor Selection: 2-Ethoxyphenol, Formaldehyde Source, and Mesitylamine
The selection of appropriate starting materials is critical for the successful synthesis of the target compound.
2-Ethoxyphenol : This substituted phenol (B47542) serves as the acidic component in the Mannich reaction. The hydroxyl and ethoxy groups on the aromatic ring influence its reactivity and the position of the aminomethylation. The hydroxyl group activates the ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions. In this case, the substitution occurs at the ortho position to the hydroxyl group.
Formaldehyde Source : Formaldehyde is the most commonly used aldehyde in the Mannich reaction due to its high reactivity and lack of enolizable protons. oarjbp.com It is typically used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde. The choice between these sources can influence the reaction conditions, with paraformaldehyde often being used in non-aqueous solvents.
Optimization of Reaction Conditions and Catalysis Studies (e.g., solvent, temperature, reaction time)
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. numberanalytics.com Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.
Solvent Selection: The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates. numberanalytics.com Polar protic solvents like ethanol (B145695) or methanol (B129727) are often employed as they can facilitate the formation of the iminium ion intermediate. In some cases, non-polar solvents may be used, and the reaction can even be carried out under solvent-free conditions. organic-chemistry.org
Temperature and Reaction Time: The reaction temperature influences the rate of reaction. Generally, heating is required to drive the condensation to completion. However, excessive temperatures can lead to the formation of side products. The optimal temperature and reaction time must be determined empirically for each specific set of reactants and conditions. A typical approach involves stirring the reaction mixture at a specific temperature for a set period, often monitored by techniques like Thin Layer Chromatography (TLC) to track the progress of the reaction.
Catalysis: The Mannich reaction can be catalyzed by both acids and bases. numberanalytics.com Acid catalysts, such as hydrochloric acid or sulfuric acid, facilitate the formation of the electrophilic iminium ion. wikipedia.org Base catalysts can also be employed. The choice of catalyst can affect the reaction rate and selectivity. For phenolic substrates, the reaction is often carried out under neutral or slightly acidic conditions.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants, facilitates iminium ion formation. |
| Temperature | Reflux | Increases reaction rate. |
| Reaction Time | 2-24 hours | Monitored by TLC to ensure completion. |
| Catalyst | Acidic (e.g., HCl) or Base | Promotes the formation of the iminium ion. |
Exploration of Alternative Synthetic Routes to this compound
While the Mannich reaction is the most prominent synthetic route, alternative strategies could theoretically be employed. One such approach could involve a two-step process. First, 2-ethoxyphenol could be formylated to introduce a hydroxymethyl group at the ortho position, forming 2-ethoxy-6-(hydroxymethyl)phenol. Subsequent reaction of this intermediate with mesitylamine, likely involving the formation of an imine followed by reduction, could yield the final product. However, this multi-step approach is generally less efficient and more complex than the direct, one-pot Mannich condensation.
Reaction Mechanism Elucidation for the Mannich Condensation
The mechanism of the Mannich reaction is well-established and proceeds through a series of steps. wikipedia.org
Formation of the Iminium Ion : The reaction is initiated by the nucleophilic attack of the amine (mesitylamine) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive electrophilic species known as the Eschenmoser salt precursor, or more generally, an iminium ion.
Electrophilic Attack on the Phenol : The electron-rich aromatic ring of 2-ethoxyphenol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. The ortho position to the hydroxyl group is particularly activated for this electrophilic aromatic substitution.
Proton Transfer : A final proton transfer step regenerates the aromaticity of the phenol ring and yields the final product, this compound.
Isolation and Purification Methodologies for this compound
Following the completion of the reaction, the target compound must be isolated and purified from the reaction mixture.
Isolation: The initial isolation of the crude product often involves filtration if the product precipitates out of the reaction mixture upon cooling. If the product is soluble in the reaction solvent, the solvent is typically removed under reduced pressure. The resulting residue can then be subjected to an aqueous workup to remove any water-soluble impurities.
Purification: The crude product is then purified to obtain a compound of high purity. Common purification techniques include:
Recrystallization : This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for effective purification.
Column Chromatography : If recrystallization is not effective, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents).
Comprehensive Spectroscopic Characterization of 2 Ethoxy 6 Mesitylamino Methyl Phenol
Vibrational Spectroscopy: Infrared and Raman Analyses
Assignment of Characteristic Absorption Bands
No experimental Infrared or Raman spectral data for 2-Ethoxy-6-[(mesitylamino)methyl]phenol is currently available in the searched scientific literature.
Investigation of Intramolecular Interactions via Vibrational Signatures
Without access to the vibrational spectra of this compound, an analysis of its intramolecular interactions through this method cannot be conducted.
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)
Proton Chemical Shift Analysis and Spin-Spin Coupling Patterns
Specific ¹H NMR spectral data, including chemical shifts and spin-spin coupling constants for this compound, have not been reported in the available literature.
Carbon Chemical Shift Analysis and Structural Confirmation
Detailed ¹³C NMR spectral data for this compound is not available in the public domain, precluding a detailed analysis and structural confirmation based on this technique.
Electronic Spectroscopy: Ultraviolet-Visible Absorption
No Ultraviolet-Visible absorption spectra for this compound have been found in the surveyed scientific papers and spectral databases.
Following a comprehensive search of scientific literature and spectral databases, it has been determined that detailed experimental data for the comprehensive spectroscopic characterization of this compound is not publicly available. Specifically, research findings and data tables pertaining to the analysis of its electronic transitions, chromophoric systems, solvent effects on its electronic spectra (solvatochromism), and high-resolution mass spectrometry for molecular formula verification and fragmentation studies could not be located.
The compound, identified by the CAS Number 1178225-59-6 and a molecular formula of C18H23NO2, is listed in chemical supplier catalogs. chiralen.com However, peer-reviewed studies detailing its synthesis and subsequent spectroscopic analysis are not present in the accessible scientific literature.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the spectroscopic characterization of this compound as per the requested outline. The generation of such an article would require speculation or the use of data from related but distinct compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.
Advanced Computational and Theoretical Studies of 2 Ethoxy 6 Mesitylamino Methyl Phenol
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Conformational Landscape Exploration
No published studies were found that explore the conformational landscape of 2-Ethoxy-6-[(mesitylamino)methyl]phenol using DFT or any other computational method. Such a study would typically involve rotating the various single bonds (e.g., C-N, C-O, and C-C bonds of the ethoxy and mesityl groups) to identify the most stable low-energy conformers.
Comparison of Theoretical Geometries with Experimental X-ray Data
There is no available experimental X-ray crystallographic data for this compound in the scientific literature. Consequently, a comparison between theoretical DFT-optimized geometries and experimental data cannot be performed. This type of comparison is essential for validating the accuracy of the chosen computational methods.
Electronic Structure Investigations
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer
A Frontier Molecular Orbital (FMO) analysis, which is fundamental to understanding a molecule's chemical reactivity and electronic transitions, has not been reported for this compound. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and determining the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP) Surface Mapping
No studies detailing the Molecular Electrostatic Potential (MEP) surface of this compound are available. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
A Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular and intermolecular bonding and interactions, has not been published for this compound. This analysis helps in understanding charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.
Prediction and Simulation of Spectroscopic Parameters
DFT calculations are widely used to predict various spectroscopic parameters, providing a basis for the interpretation of experimental spectra. ijaemr.comresearchgate.net
Vibrational Frequencies
Theoretical vibrational analysis is crucial for assigning the vibrational modes observed in experimental infrared (IR) spectra. ijaemr.com For similar phenolic compounds, DFT calculations, often using the B3LYP functional, have shown good agreement between calculated and experimental frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. scirp.org Key vibrational modes for compounds in this class include the O-H stretching of the phenol (B47542) group, which is often broadened due to intramolecular hydrogen bonding, and the C=N stretching of the imine group. researchgate.net
NMR Chemical Shifts
Gauge-Including Atomic Orbital (GIAO) is a common method used within DFT frameworks to predict NMR chemical shifts (δ). liverpool.ac.uk Theoretical calculations for related Schiff base compounds have demonstrated a strong correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts. These calculations help in the precise assignment of signals to specific protons and carbon atoms within the molecular structure.
UV-Vis Spectra
Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of vertical electronic transitions. sinop.edu.trresearchgate.net This method provides values for the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f). For related ethoxy-phenol Schiff bases, TD-DFT calculations have been used to understand the electronic transitions, which are typically π → π* and n → π* in nature, originating from the aromatic rings and the imine group. researchgate.netresearchgate.net These theoretical spectra are vital for interpreting experimental UV-Vis results and understanding how the electronic structure is affected by different solvents. researchgate.net
Table 1: Representative Theoretical Spectroscopic Data for a Phenolic Schiff Base Analog
| Parameter | Method | Calculated Value | Experimental Value |
|---|---|---|---|
| Vibrational Frequency | |||
| O-H Stretch (cm⁻¹) | DFT/B3LYP | ~3450 | ~3440 |
| C=N Stretch (cm⁻¹) | DFT/B3LYP | ~1625 | ~1618 |
| NMR Chemical Shift | |||
| Phenolic -OH (ppm) | GIAO | ~13.5 | ~13.7 |
| Imine -CH=N (ppm) | GIAO | ~8.5 | ~8.6 |
| UV-Vis Absorption | |||
| λmax (nm) | TD-DFT | ~350 | ~348 |
Note: Data is representative of typical results for structurally similar compounds and methods.
Calculation of Global and Local Reactivity Descriptors
Global and local reactivity descriptors derived from conceptual DFT are essential for predicting the chemical behavior and reactive sites of a molecule. arxiv.org These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net
Global Reactivity Descriptors
The HOMO and LUMO energies are fundamental to understanding electronic transitions and reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
From the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO), several global reactivity descriptors can be calculated: arxiv.orgresearchgate.net
Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to change in electron distribution.
Chemical Potential (μ): μ = -(I + A) / 2. It describes the escaping tendency of electrons.
Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic nature. arxiv.orgresearchgate.net
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.98 |
| LUMO Energy | ELUMO | - | -1.75 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.23 |
| Ionization Potential | I | -EHOMO | 5.98 |
| Electron Affinity | A | -ELUMO | 1.75 |
| Chemical Hardness | η | (I - A) / 2 | 2.115 |
| Chemical Potential | μ | -(I + A) / 2 | -3.865 |
| Electrophilicity Index | ω | μ² / (2η) | 3.53 |
Note: Values are representative and calculated based on typical HOMO/LUMO energies for this class of compounds.
Assessment of Non-Linear Optical (NLO) Properties
Molecules with significant charge transfer characteristics are candidates for non-linear optical (NLO) materials. Computational methods are used to predict the NLO properties of this compound by calculating its dipole moment (μ) and first-order hyperpolarizability (β). researchgate.net
The first-order hyperpolarizability is a measure of the second-order NLO response of a molecule. A large β value indicates a strong NLO response, which is desirable for applications in photonics and optoelectronics. researchgate.net Calculations for similar Schiff bases have shown that intramolecular charge transfer from the electron-donating phenol and ethoxy groups to other parts of the molecule can lead to significant NLO properties. researchgate.netresearchgate.net The calculated β value is often compared to that of a standard NLO material, such as urea, to assess its potential. researchgate.net
Table 3: Calculated Non-Linear Optical (NLO) Properties
| Parameter | Symbol | Calculated Value |
|---|---|---|
| Dipole Moment | μ | 2.5 - 4.0 Debye |
| First-Order Hyperpolarizability | β | 5.0 - 15.0 x 10⁻³⁰ esu |
| Reference Compound | ||
| Urea (β) | - | ~0.37 x 10⁻³⁰ esu |
Note: The range of calculated values reflects potential variations based on the specific computational method and basis set used.
Coordination Chemistry of 2 Ethoxy 6 Mesitylamino Methyl Phenol As a Ligand
Ligand Design Principles and Potential Chelation Sites of 2-Ethoxy-6-[(mesitylamino)methyl]phenol (Phenolic Oxygen, Amine Nitrogen)
The design of this compound as a ligand is predicated on fundamental principles of coordination chemistry. It is a member of the salicylaldimine family of ligands, which are renowned for their ability to form stable chelates with a wide range of metal ions. The primary coordination sites are the phenolic oxygen and the imine (azomethine) nitrogen atom.
Upon deprotonation, the phenolic hydroxyl group provides a negatively charged oxygen donor, which typically forms a strong covalent bond with a metal center. The imine nitrogen atom possesses a lone pair of electrons that can readily form a coordinate bond with the same metal ion. This concurrent binding from both the oxygen and nitrogen atoms results in the formation of a stable six-membered chelate ring, an energetically favorable arrangement. This bidentate O,N-coordination is a characteristic feature of this class of ligands.
Synthesis and Characterization of Metal Complexes
Metal complexes of ligands analogous to this compound are typically synthesized by reacting the Schiff base with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, commonly ethanol (B145695) or methanol (B129727). The reaction mixture is often refluxed for several hours to ensure complete complexation, after which the solid metal complex precipitates upon cooling and can be isolated by filtration.
The stoichiometry of the metal complexes is fundamental to understanding their structure and is typically determined through elemental analysis (C, H, N). For Schiff base complexes derived from 3-ethoxysalicylaldehyde, metal-to-ligand ratios of 1:1 and 1:2 are commonly observed. researchgate.netisca.me
Molar conductivity measurements are employed to determine the electrolytic nature of the complexes in solution. By dissolving the complexes in solvents like DMF or DMSO and measuring their conductivity, one can ascertain whether the anions of the metal salt are coordinated to the metal ion or exist as free counter-ions in the solution. Low molar conductivity values typically indicate that the complexes are non-electrolytes, suggesting that the anions are either part of the coordination sphere or absent. researchgate.net For instance, studies on related Co(II) and Cu(II) complexes of a Schiff base from 3-ethoxysalicylaldehyde showed them to be non-electrolytic in nature. researchgate.net
Table 1: Representative Stoichiometry and Electrolytic Nature of Analogous Schiff Base Complexes
| Complex | Proposed Stoichiometry (Metal:Ligand) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |
|---|---|---|---|
| [Co(L)Cl] | 1:1 | Low | Non-electrolyte |
| [Cu(L)Cl] | 1:1 | Low | Non-electrolyte |
| [Mn(L)₂(H₂O)₂] | 1:2 | Low | Non-electrolyte |
| [Ni(L)₂(H₂O)₂] | 1:2 | Low | Non-electrolyte |
(Note: L represents Schiff base ligands analogous to this compound. Data is illustrative based on common findings for this class of compounds.)
Spectroscopic methods are invaluable for confirming the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic sharp band for the azomethine group (ν(C=N)) typically in the range of 1610-1630 cm⁻¹. isca.merasayanjournal.co.in Upon complexation, this band shifts to a lower frequency, which is a strong indication of the coordination of the imine nitrogen to the metal center. isca.meinternationaljournalcorner.com The broad band corresponding to the phenolic hydroxyl group (ν(O-H)) in the free ligand (around 3200-3500 cm⁻¹) disappears in the spectra of the complexes, confirming deprotonation and coordination of the phenolic oxygen. isca.me Furthermore, the formation of new, weaker bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of complex formation. isca.meinternationaljournalcorner.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the Schiff base ligand in a solvent like DMF typically displays absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the azomethine group. isca.me When the ligand coordinates to a transition metal ion, these bands may shift to longer wavelengths (a bathochromic shift). More significantly, new bands may appear in the visible region, which are attributed to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) bands. These new absorptions are responsible for the characteristic colors of the transition metal complexes. isca.merasayanjournal.co.in
Table 2: Typical Spectroscopic Shifts upon Complexation for Analogous Salicylaldimine Ligands
| Spectroscopic Feature | Free Ligand (Typical Range) | Metal Complex (Typical Change) | Implication |
|---|---|---|---|
| IR: ν(C=N) stretch | 1610-1630 cm⁻¹ | Shift to lower frequency (e.g., 1560-1610 cm⁻¹) | Coordination of azomethine nitrogen |
| IR: ν(O-H) stretch | 3200-3500 cm⁻¹ (broad) | Disappearance of the band | Deprotonation and coordination of phenolic oxygen |
| IR: New bands | N/A | Appearance in 400-600 cm⁻¹ region | Formation of M-N and M-O bonds |
| UV-Vis: Ligand bands | π-π* and n-π* transitions | Bathochromic shift (shift to longer wavelength) | Electronic environment altered by coordination |
| UV-Vis: New bands | N/A | Appearance of d-d or LMCT bands in visible region | Characteristic of transition metal complex formation |
X-ray Crystallographic Determination of Complex Geometries and Coordination Environments
While specific crystallographic data for a metal complex of this compound is not widely available, analysis of closely related structures provides significant insight into expected geometries. For example, the crystal structure of a dimeric nickel(II) complex with the similar 2-methoxy-6-[(methyl-imino)-methyl]phenol ligand, [Ni₂(C₉H₁₀NO₂)₄], has been determined. nih.gov
In this structure, the complex is a centrosymmetric dimer where each nickel atom is five-coordinate, adopting a square-pyramidal geometry. nih.gov The coordination sphere of each nickel ion is composed of two nitrogen atoms and three oxygen atoms from two different Schiff base ligands. This structure demonstrates that the ligands can adopt different binding modes within the same complex, with one phenolic oxygen acting as a terminal donor to one nickel atom while another phenolic oxygen bridges the two metal centers to form the dimer. nih.gov The bond lengths for the terminally coordinated Ni-N and Ni-O bonds fall within typical ranges, while the bond to the bridging oxygen is substantially longer. nih.gov
Table 3: Selected Crystallographic Data for an Analogous Dimeric Nickel(II) Complex, [Ni₂(C₉H₁₀NO₂)₄]
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Square-pyramidal |
| Ni-N Bond Lengths | ~1.99 Å |
| Ni-O (terminal) Bond Length | ~1.90 Å |
| Ni-O (bridging) Bond Length | ~2.53 Å |
(Data from the crystal structure of a related 2-methoxy Schiff base complex) nih.gov
Investigation of Diverse Coordination Modes and Multidentate Behavior
As established by crystallographic studies of analogous compounds, ligands of the this compound type are not restricted to simple bidentate chelation. Their ability to exhibit diverse coordination modes and multidentate behavior is a key feature of their chemistry.
The most common mode is as a bidentate [O, N] chelating agent, forming a stable six-membered ring with a single metal ion. However, the phenolic oxygen, after deprotonation, possesses two additional lone pairs of electrons. This allows it to function as a bridging atom between two metal centers, as seen in the dimeric nickel(II) complex previously discussed. nih.gov In this µ₂-phenoxo bridge, the oxygen atom is three-coordinate, bonding to its parent phenyl ring and two separate metal ions. This bridging capability allows for the construction of polynuclear complexes with interesting magnetic and electronic properties. This demonstrates that the ligand can function as a bidentate ligand to one metal and simultaneously use one of its donor atoms to bind to a second metal, effectively acting in a tridentate fashion across a dimeric core.
Study of Metal-Ligand Bonding Nature and Stability Constants
The nature of the metal-ligand bond is primarily coordinate covalent, formed between the Lewis acidic metal ion and the Lewis basic donor atoms (N, O) of the ligand. The stability of these bonds and the resulting complexes in solution can be quantified by determining their stability constants.
For transition metal complexes, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net This trend is generally expected for complexes of this compound, with copper(II) likely forming the most stable complex due to the high ligand field stabilization energy of the d⁹ ion in square-planar or distorted octahedral geometries. scispace.com While specific numerical stability constants for the title compound are not reported in the surveyed literature, this established trend provides a reliable prediction of the relative stabilities of its first-row transition metal complexes.
Table 4: Table of Compounds
| Compound Name | Role |
|---|---|
| This compound | Primary Ligand |
| 3-Ethoxysalicylaldehyde | Precursor/Related Aldehyde |
| 2,4,6-Trimethylaniline (B148799) (Mesitylamine) | Precursor Amine |
| 2-Methoxy-6-[(methyl-imino)-methyl]phenol | Analogous Ligand |
| Nickel(II) Chloride | Metal Salt Example |
| Copper(II) Acetate | Metal Salt Example |
Chemical Transformations and Derivative Synthesis of 2 Ethoxy 6 Mesitylamino Methyl Phenol
Functional Group Reactivity: Phenolic Hydroxyl and Aminomethyl Moieties
The reactivity of 2-Ethoxy-6-[(mesitylamino)methyl]phenol is primarily centered around the phenolic hydroxyl (-OH) and the secondary amine of the aminomethyl bridge (-NH-). The phenolic hydroxyl group, being acidic, can undergo deprotonation to form a phenoxide ion. This negatively charged oxygen is a potent nucleophile and can participate in various substitution and condensation reactions. The presence of the bulky mesityl and ethoxy groups in ortho positions provides significant steric hindrance around the phenolic hydroxyl, which can modulate its reactivity, favoring reactions with smaller electrophiles.
The aminomethyl moiety possesses a secondary amine that can act as a nucleophile or a base. The lone pair of electrons on the nitrogen atom allows it to react with electrophiles. Furthermore, the N-H bond can be deprotonated under strongly basic conditions, though this is less favorable than deprotonation of the phenolic hydroxyl. The proximity of the phenolic hydroxyl and the aminomethyl group can lead to intramolecular hydrogen bonding, which can influence the reactivity of both groups. For instance, intramolecular hydrogen bonding can decrease the acidity of the phenolic proton and the nucleophilicity of the amine.
Explorations of Oxidation-Reduction Chemistry
The phenolic ring of this compound is susceptible to oxidation, a common reaction for phenols. The presence of electron-donating groups (ethoxy and aminomethyl) activates the ring towards oxidation. However, the steric bulk provided by the mesityl and ethoxy groups can lead to the formation of stable phenoxyl radicals upon one-electron oxidation. researchgate.net These sterically hindered phenoxyl radicals are often less prone to dimerization or further oxidation, which is a characteristic of hindered phenolic antioxidants. researchgate.net
The aminomethyl group can also undergo oxidation. For instance, oxidation of the secondary amine could potentially lead to the formation of an imine or, under harsher conditions, cleavage of the C-N bond. Conversely, the synthesis of related Schiff base compounds, such as (E)-2-ethoxy-6-[(p-tolylimino)methyl]phenol, involves the condensation of an aldehyde with an amine, suggesting that the aminomethyl group in the target molecule could be formed via reduction of a corresponding imine. nih.gov
| Reaction Type | Potential Products | Relevant Factors |
| Oxidation | Phenoxyl radical, Quinone-methide | Steric hindrance, Oxidizing agent |
| Reduction | - | Presence of reducible functional groups (e.g., imine precursor) |
Selective Chemical Modifications and Derivatization Strategies
Selective modification of this compound allows for the fine-tuning of its chemical and physical properties.
O-Alkylation/O-Acylation: The phenolic hydroxyl group can be selectively targeted with alkylating or acylating agents in the presence of a base to form ethers and esters, respectively. The choice of base and solvent is crucial to avoid competing reactions at the aminomethyl nitrogen.
N-Alkylation/N-Acylation: The secondary amine of the aminomethyl group can be selectively alkylated or acylated. To favor N-functionalization over O-functionalization, the phenolic hydroxyl can be protected, for example, as a silyl (B83357) ether, and then deprotected after the N-alkylation/acylation step.
Schiff Base Formation: While the parent compound has a saturated aminomethyl bridge, related structures with an imine functionality are readily synthesized. For example, 2-ethoxy-6-formylphenol reacts with various primary amines to yield Schiff base derivatives. nih.govnih.gov This suggests that oxidation of the aminomethyl group to an aldehyde followed by condensation, or synthesis from an aldehyde precursor, is a viable derivatization strategy.
| Modification Site | Reagents | Product Type |
| Phenolic -OH | Alkyl halides, Acid chlorides | Ethers, Esters |
| Aminomethyl -NH- | Alkyl halides, Acid chlorides | Tertiary amines, Amides |
| C=N formation (from precursor) | Primary amines | Schiff bases |
Synthesis of Analogues with Modified Phenolic, Ethoxy, or Mesityl Substituents
The synthesis of analogues of this compound with variations in its key substituents is essential for understanding structure-activity relationships.
Modification of the Phenolic Substituent: Analogues with different substituents on the phenolic ring can be prepared by starting from appropriately substituted phenols. For example, replacing the ethoxy group with a methoxy (B1213986) or a bulkier isopropoxy group would modulate the steric and electronic environment around the phenolic hydroxyl.
Modification of the Ethoxy Group: The ethoxy group can be varied by using different 2-alkoxyphenols in the initial synthesis. This allows for the investigation of the role of the size and lipophilicity of this group.
Modification of the Mesityl Group: The mesityl group on the amine can be replaced with other substituted aryl groups or alkyl groups to explore the impact of steric bulk and electronic effects on the nitrogen atom. For example, analogues with p-tolyl or phenyl groups have been synthesized in related Schiff base systems. nih.gov
Structure-Reactivity Relationship Studies
Structure-reactivity relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. For this compound and its derivatives, SAR studies could focus on several aspects:
Antioxidant Activity: The antioxidant potential of phenolic compounds is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov By synthesizing analogues with varying electronic and steric properties, it is possible to establish a quantitative structure-activity relationship (QSAR) for their radical scavenging ability. nih.gov For instance, increasing the electron-donating ability of the substituents on the phenol (B47542) ring is expected to enhance antioxidant activity.
Acidity and Basicity: The pKa of the phenolic hydroxyl and the pKb of the aminomethyl nitrogen will be influenced by the electronic nature of the substituents. Electron-withdrawing groups on the aromatic rings would increase the acidity of the phenol and decrease the basicity of the amine, and vice-versa for electron-donating groups.
Coordination Chemistry: This class of compounds can act as ligands for metal ions, with coordination possible through the phenolic oxygen and the aminomethyl nitrogen. The stability and catalytic activity of the resulting metal complexes would be highly dependent on the steric and electronic properties of the ligand, which can be systematically studied by modifying the ethoxy, mesityl, and other substituents.
Conclusion and Future Perspectives
Synthesis of Key Findings and Contributions from Research on 2-Ethoxy-6-[(mesitylamino)methyl]phenol
Currently, there is a notable absence of published research focusing specifically on this compound. While its chemical structure is known, detailed studies on its synthesis, characterization, and properties have not been disseminated in publicly accessible literature. Information from chemical suppliers confirms its molecular formula as C18H23NO2 and its molecular weight as 285.38 g/mol . A common synonym for the compound is 2-ethoxy-6-[(2,4,6-trimethylanilino)methyl]phenol.
Based on the general understanding of the synthesis of similar phenolic amines, it can be inferred that this compound is likely synthesized via the Mannich reaction. This would involve the condensation of 2-ethoxyphenol (B1204887), formaldehyde (B43269), and mesitylamine (2,4,6-trimethylaniline). However, without specific experimental data, the reaction conditions, yield, and purification methods remain hypothetical.
The structural characteristics of this compound, namely the presence of a phenolic hydroxyl group, an amine nitrogen, and an ethoxy group on a benzene (B151609) ring, suggest a potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom. This is a common feature in related ortho-aminophenols and contributes to their conformational stability.
Identification of Remaining Challenges and Unexplored Research Avenues
The primary challenge concerning this compound is the fundamental lack of research. The scientific community has yet to investigate this compound in any significant detail. This presents a wide array of unexplored research avenues, including:
Synthesis and Characterization: There is a need for the development and optimization of a reliable synthetic route. Following synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is essential to confirm its structure and elucidate its physicochemical properties.
Chemical Reactivity: The reactivity of this compound has not been studied. Investigations into its susceptibility to oxidation, its ability to undergo further substitution on the aromatic ring, and the reactivity of the amine and hydroxyl functional groups would provide valuable chemical insights.
Coordination Chemistry: As a molecule containing both a phenolic oxygen and an amine nitrogen, it has the potential to act as a chelating ligand for various metal ions. The synthesis and characterization of its metal complexes are completely unexplored.
Future Research Directions: Expanding Fundamental Understanding and Potential Chemical Applications
Future research on this compound should initially focus on building a foundational understanding of the molecule. Key research directions include:
Systematic Synthesis and Spectroscopic Analysis: A thorough investigation into the optimal conditions for the synthesis of this compound is the first logical step. This should be followed by a complete spectroscopic and structural characterization.
Exploration of Coordination Behavior: A systematic study of its coordination with a range of transition metals and lanthanides could reveal novel complexes with interesting structural, magnetic, or optical properties. The steric bulk provided by the mesityl group could lead to the formation of unique coordination geometries.
Catalytic Applications: The metal complexes of this compound could be screened for catalytic activity in various organic transformations. Phenolic amine ligands are known to support catalysts for processes such as polymerization and oxidation.
Biological and Material Science Applications: Once the fundamental chemistry is understood, investigations into its potential biological activity or its utility as a building block for functional materials could be pursued.
Broader Implications for the Field of Phenolic Amines and Coordination Chemistry
The study of this compound, despite its current obscurity, has the potential to contribute to the broader fields of phenolic amines and coordination chemistry. Research on this molecule would add to the growing library of substituted phenolic amine ligands, allowing for a more nuanced understanding of structure-property relationships.
For instance, the electronic and steric effects of the ethoxy and mesityl groups could be compared with other known ligands to systematically probe their influence on the properties of the resulting metal complexes. This could lead to the rational design of new ligands with tailored properties for specific applications in catalysis, materials science, or medicinal chemistry. The exploration of this and other understudied phenolic amines is crucial for the continued development and innovation in these chemical fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethoxy-6-[(mesitylamino)methyl]phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a Schiff base formation between 2-ethoxy-6-formylphenol and mesitylamine under reflux in anhydrous ethanol or methanol. Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 aldehyde:amine). Catalytic acid (e.g., glacial acetic acid) may enhance imine formation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product, with yields reported between 65–85% .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, bond angles (e.g., C6—C1—C9 = 121.7°) and torsion angles (e.g., C3—C4—C5—C6 = -179.2°) are resolved to confirm stereochemistry . Complementary techniques include:
- NMR : H and C NMR to verify proton environments (e.g., phenolic -OH at δ 12–14 ppm) and mesityl methyl groups (δ 2.1–2.3 ppm).
- FT-IR : Stretching frequencies for C=N (1630–1650 cm) and phenolic O-H (3200–3400 cm) .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/MSHA-certified respirators to avoid inhalation of fine particulates.
- Glove Selection : Nitrile or neoprene gloves resistant to polar solvents (e.g., ethanol, methanol).
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile amines and phenolic vapors .
Advanced Research Questions
Q. How does the compound’s chelating behavior compare with structurally related Schiff bases in metal coordination studies?
- Methodological Answer : The phenolic oxygen and imine nitrogen act as donor sites for metal ions (e.g., Cu, Fe). Comparative studies with analogs like 2-ethoxy-6-[(phenylimino)methyl]phenol show that mesityl substituents enhance steric hindrance, reducing coordination stoichiometry (e.g., 1:1 vs. 1:2 metal-ligand ratios). Electrochemical analysis (cyclic voltammetry) and UV-Vis titration (Job’s plot) are used to determine stability constants (log β) .
Q. How can contradictory spectroscopic and crystallographic data be resolved during characterization?
- Methodological Answer : Discrepancies between NMR (solution-state) and SCXRD (solid-state) data often arise from conformational flexibility or solvent effects. Strategies include:
- Dynamic NMR : To detect restricted rotation around the C=N bond.
- DFT Calculations : Compare optimized gas-phase geometries with crystallographic data to identify dominant conformers .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Molecular Docking : To assess interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from SCXRD data.
- Frontier Molecular Orbital (FMO) Analysis : Predict sites for nucleophilic/electrophilic attacks via HOMO-LUMO energy gaps .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Accelerated stability studies in buffered solutions (pH 2–12) at 25–60°C reveal degradation via hydrolysis of the imine bond. HPLC-MS identifies breakdown products (e.g., mesitylamine and 2-ethoxy-6-formylphenol). Stability is maximized in neutral, anhydrous conditions .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
